[4-(1,3-Dioxolan-2-yl)phenyl]methanol
Overview
Description
“[4-(1,3-Dioxolan-2-yl)phenyl]methanol” is a chemical compound with the molecular formula C10H12O2 . It is also known as Benzaldehyde propylene glycol acetal, PG acetal of benzaldehyde, and 4-methyl-2-phenyl-1,3-dioxolane . It has a colorless to pale yellow appearance and a viscous liquid with sweet aromas of berries and bitter almonds .
Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file . The compound has a molecular weight of 164.2011 .Scientific Research Applications
Catalysis and Glycerol Conversion
Research has explored the acid-catalyzed condensation of glycerol with various carbonyl compounds to form mixtures of cyclic acetals and dioxolan-4-yl-methanols. These compounds, particularly [1,3]dioxan-5-ols, show potential as novel platform chemicals, with applications likely in the synthesis of 1,3-propanediol derivatives and other industrial chemicals. Solid acids were evaluated as catalysts for these conversions, highlighting the compound's role in catalysis and renewable material transformation (Deutsch, Martin, & Lieske, 2007).
Structural Studies and Crystallography
The compound's crystal structure was determined, revealing significant stereochemical configurations and intramolecular hydrogen bonds, indicating its importance in structural chemistry and crystallography studies. This work provides insights into the molecular structure and potential applications in designing materials and chemical entities with specific properties (Li, Wang, & Chen, 2001).
Surface Tension and Molecular Interaction Studies
Studies on mixtures of 1,3-dioxolane with alkanols have been conducted to understand the surface tension and molecular interactions in these systems. This research is crucial for applications in materials science and formulations where the intermolecular forces and surface properties play a critical role (Calvo, Pintos, Amigo, & Bravo, 2004).
Safety and Hazards
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10-11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSSEXIGKVKXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569880 | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142651-25-0 | |
Record name | 4-(1,3-Dioxolan-2-yl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142651-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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